molecular formula C13H18FN B13962972 1-(2-Fluorobenzyl)-4-methylpiperidine

1-(2-Fluorobenzyl)-4-methylpiperidine

Cat. No.: B13962972
M. Wt: 207.29 g/mol
InChI Key: TYDPVCNAEPKGLB-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorobenzyl group and a methyl group attached to the piperidine ring makes this compound unique. It has applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-4-methylpiperidine can be achieved through several routes. One common method involves the reaction of 2-fluorobenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to mix reactants and control temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structure suggests it could be modified to develop new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-4-methylpiperidine can be compared with other similar compounds, such as:

    Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring. It lacks the piperidine and methyl groups, making it less complex.

    4-Methylpiperidine: A piperidine derivative with a methyl group but without the fluorobenzyl group. It has different chemical and biological properties.

    1-(2-Fluorobenzyl)piperazine: Another fluorobenzyl derivative, but with a piperazine ring instead of a piperidine ring. It has different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methylpiperidine

InChI

InChI=1S/C13H18FN/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3

InChI Key

TYDPVCNAEPKGLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2F

Origin of Product

United States

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